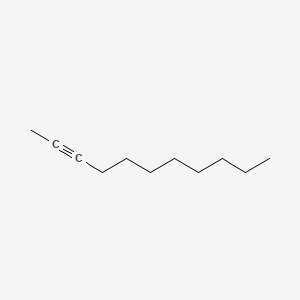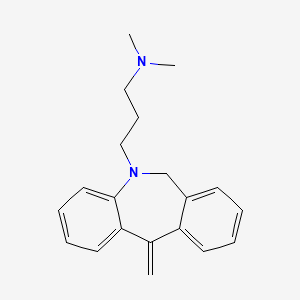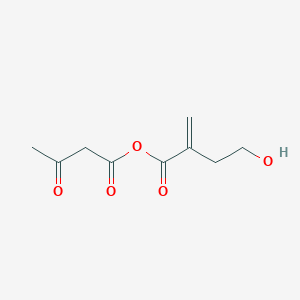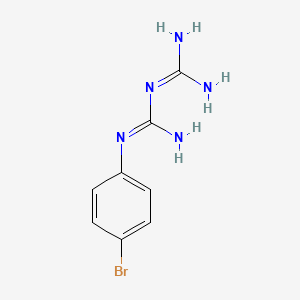
2-Undecyne
Overview
Description
2-Undecyne is an organic compound with the molecular formula C11H20 . It has an average mass of 152.277 Da and a monoisotopic mass of 152.156494 Da . It is also known by other names such as 2-Undecin in German, 2-Undécyne in French, and Undec-2-yne .
Synthesis Analysis
The synthesis of 2-Undecyne involves several methods . One of the methods includes a reaction with lithium triethylborohydride and tetrakis (triphenylphosphine) palladium (0), yielding an 85% yield . More details about the synthesis can be found in the reference .Molecular Structure Analysis
The molecular structure of 2-Undecyne consists of 11 carbon atoms and 20 hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
As an alkyne, 2-Undecyne is an unsaturated hydrocarbon with a carbon-carbon triple bond . The specific chemical reactions involving 2-Undecyne are not detailed in the search results.Physical And Chemical Properties Analysis
2-Undecyne has a boiling point of 477.4 K . It also has an ionization energy of 9.28 ± 0.02 eV .Scientific Research Applications
Liquid Crystallinity and Light Emission in Polymers
A study by Lam et al. (2005) explored the synthesis of new poly(1-phenyl-1-undecyne)s with various mesogenic and chromophoric pendant groups or side chains. These polymers, derived from 1-phenyl-1-undecyne monomers, showed significant variations in their mesomorphic and luminescent properties. This research highlights the potential of 2-undecyne derivatives in the development of materials with unique liquid crystalline and light-emitting properties, useful in various scientific and industrial applications (Lam et al., 2005).
Robust Electrochemical DNA Sensor
Michaels et al. (2014) conducted research on the development of a robust electrochemical DNA sensor using interfaces prepared via UV-hydrosilylation of undecylenic acid and 1,8-nonadiyne on silicon. The study found that electrodes modified with undecylenic acid, a derivative of 2-undecyne, could stably immobilize DNA, highlighting its potential in the development of advanced biosensing technologies (Michaels et al., 2014).
Safety and Hazards
2-Undecyne is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling 2-Undecyne . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
undec-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSXEDPHMIFYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208960 | |
| Record name | 2-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecyne | |
CAS RN |
60212-29-5 | |
| Record name | 2-Undecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















